1-Pyridin-3-yl-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJHEWLYGJJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331321 | |

| Record name | 1-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67980-77-2 | |

| Record name | 1-Pyridin-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Pyridin-3-yl-piperazine: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring system is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties, including its diprotic basic nature and ability to participate in hydrogen bonding, make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Among the various substituted piperazines, 1-Pyridin-3-yl-piperazine stands out as a key building block in the synthesis of a diverse array of biologically active molecules, particularly in the realm of central nervous system (CNS) disorders.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological significance of this compound, offering insights for its effective utilization in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, also known as 1-(3-Pyridyl)piperazine, possesses a molecular structure where a piperazine ring is attached to the 3-position of a pyridine ring. This arrangement imparts a unique combination of aromatic and aliphatic characteristics to the molecule.

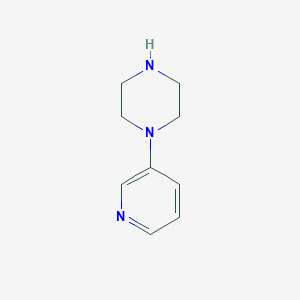

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N₃ | [5] |

| Molecular Weight | 163.22 g/mol | [5] |

| CAS Number | 67980-77-2 | [5] |

| Appearance | Solid | [6] |

| Melting Point | 48 to 52 °C | [6] |

| Relative Density | 1.081 | [6] |

| pKa (basic) | ~8.9 (for piperazine nitrogen) | [7] |

| Solubility | Soluble in water and common organic solvents. | [1] |

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for both the pyridine and piperazine protons. The protons on the piperazine ring typically appear as multiplets in the upfield region (δ 2.5-3.5 ppm). The protons on the pyridine ring will be in the downfield aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. For instance, in related N,N'-substituted piperazines, the piperazine protons often appear as broad singlets or multiplets due to conformational exchange.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The piperazine carbons are expected to resonate in the aliphatic region (δ 40-55 ppm). The pyridine carbons will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the piperazine nitrogen will be shifted downfield compared to the other pyridine carbons.[2][3][9]

FT-IR Spectroscopy: The infrared spectrum of this compound will exhibit characteristic absorption bands. These include N-H stretching vibrations for the secondary amine in the piperazine ring (around 3200-3400 cm⁻¹), C-H stretching vibrations for both the aromatic and aliphatic portions (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹), and C-N stretching vibrations (around 1100-1300 cm⁻¹).[10][11]

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 163.22). Fragmentation patterns will likely involve cleavage of the piperazine ring and the bond connecting the two ring systems.[7][8]

Synthesis and Reactivity

The synthesis of 1-arylpiperazines, including this compound, is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction.[12][13] This typically involves the reaction of a halo-substituted pyridine with an excess of piperazine. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups on the pyridine ring.[13]

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 1-(3-Pyridyl)piperazine

This protocol is a representative example based on established methods for the synthesis of similar arylpiperazines.[14][15]

Materials:

-

3-Bromopyridine

-

Piperazine (anhydrous)

-

Toluene

-

Sodium tert-butoxide

-

Palladium(II) acetate

-

2-(Dicyclohexylphosphino)biphenyl

-

Sodium hydroxide solution (1 M)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq).

-

Add anhydrous toluene to the flask and stir the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford 1-(3-pyridyl)piperazine.

Reactivity and Stability:

The reactivity of this compound is primarily centered around the two nitrogen atoms of the piperazine ring. The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.[12] The pyridine nitrogen is basic and can be protonated or quaternized. The stability of pyridylpiperazines can be influenced by storage conditions, with some derivatives showing degradation over time, especially at room temperature.[6][16]

Pharmacological Significance and Applications in Drug Discovery

The this compound scaffold is a key component in a number of pharmacologically active compounds, demonstrating a broad range of biological activities.[4][17][18] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents.[4][19]

Central Nervous System (CNS) Applications:

Many derivatives of pyridinylpiperazine exhibit significant activity at various CNS receptors, including serotonin and dopamine receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics.[1][20] For example, the antidepressant Mirtazapine, while not directly synthesized from this compound in most commercial routes, contains a related structural motif and highlights the importance of the pyridinylpiperazine pharmacophore.[17][21]

Antimicrobial and Anticancer Activity:

The piperazine moiety is a common feature in many antimicrobial and anticancer agents.[20] Derivatives of this compound have been synthesized and evaluated for their urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria.[15] Furthermore, pyridylpiperazine-based compounds have been identified as allosteric inhibitors of multidrug efflux pumps in bacteria, offering a potential strategy to combat antibiotic resistance.[5][22]

Caption: Pharmacological applications of this compound derivatives.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of a wide range of pharmacologically active compounds. Its favorable physicochemical properties and synthetic accessibility make it a cornerstone in modern drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important scaffold in the design and synthesis of novel therapeutic agents. The continued exploration of derivatives based on this core structure holds significant promise for the development of new and effective treatments for a variety of diseases.

References

- An Improved Process For Preparation Of Mirtazapine And Its Intermedi

- CN103509020A - Synthetic method of mirtazapine. (n.d.).

- Mirtazapine synthesis. (n.d.). ChemicalBook.

- Role of piperazine scaffolds in medicinal chemistry. (2025). Benchchem.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols. (n.d.). Benchchem.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Biological Activities of Piperazine Deriv

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015).

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Spectral investigation and normal coordin

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

- Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. (2013). PubMed.

- Structure elucidation and complete assignment of H and C NMR data of Piperine. (n.d.).

- Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. (2014). Semantic Scholar.

- 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459. (n.d.). PubChem.

- 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- This compound. (n.d.). Fluorochem.

- Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. (2022). PubMed.

- Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. (2007).

- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (n.d.).

- Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in click-to-release. (n.d.). ChemRxiv.

- This compound | CAS 67980-77-2. (n.d.). Santa Cruz Biotechnology.

- Stability and reactivity of alkylidene dihydropyridines. (n.d.). RSC Publishing.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.

- Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare.

Sources

- 1. CN103509020A - Synthetic method of mirtazapine - Google Patents [patents.google.com]

- 2. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. An Improved Process For Preparation Of Mirtazapine And Its [quickcompany.in]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]

- 21. Mirtazapine synthesis - chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

physicochemical characteristics of 1-(3-pyridyl)piperazine

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Pyridyl)piperazine

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyridinylpiperazine moiety is a "privileged structure," frequently appearing in centrally active compounds due to its unique combination of structural and electronic features. 1-(3-Pyridyl)piperazine, a key representative of this class, serves as a vital synthon and a core component in numerous development programs.[1][2]

This technical guide offers a comprehensive exploration of the core physicochemical characteristics of 1-(3-Pyridyl)piperazine. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in biological systems.[3] Properties such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a clinical candidate.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational data and the experimental context necessary for its effective application.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 1-(3-Pyridyl)piperazine is an aromatic heterocycle composed of a pyridine ring linked at the 3-position to a piperazine ring.

Chemical Structure:

Caption: 2D Structure of 1-(3-pyridyl)piperazine.

The key identification parameters for 1-(3-pyridyl)piperazine are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-pyridin-3-ylpiperazine | [6][7] |

| CAS Number | 67980-77-2 | [6][7][8] |

| Molecular Formula | C₉H₁₃N₃ | [6][7][8] |

| Molecular Weight | 163.22 g/mol | [7][8] |

| Canonical SMILES | C1CN(CCN1)C2=CN=CC=C2 | [7] |

| InChI Key | DNDJHEWLYGJJCY-UHFFFAOYSA-N | [6][7][9] |

Core Physicochemical Properties: A Quantitative Overview

The utility of a molecule in drug development is profoundly influenced by its intrinsic physicochemical properties. These parameters govern how the molecule interacts with both aqueous and lipid environments, which is central to its pharmacokinetic and pharmacodynamic behavior.[10][11]

| Property | Value / Description | Significance in Drug Development | Source(s) |

| Physical State | Off-white to light yellow solid powder. | Affects handling, formulation, and dissolution. | [6][8][9] |

| Melting Point | 48 - 52 °C | Indicator of purity and lattice energy; influences solubility. | [6][8] |

| Boiling Point | 314.4 ± 22.0 °C (Predicted) | Relevant for purification and stability under thermal stress. | [8] |

| pKa | 8.70 ± 0.10 (Predicted) | Determines ionization state at physiological pH, impacting solubility, permeability, and target binding. | [8] |

| logP (XLogP3) | 0.3 | Measures lipophilicity; key for predicting membrane permeability and absorption. | [7] |

| Aqueous Solubility | Not experimentally reported, but predicted to be high. | Essential for absorption and formulation; low solubility is a major hurdle in development. | [12] |

Acidity and Basicity (pKa)

1-(3-Pyridyl)piperazine possesses three basic nitrogen atoms: one on the pyridine ring and two within the piperazine ring. The pKa is the pH at which a functional group is 50% ionized. The predicted pKa of 8.70 likely corresponds to the protonation of the more basic secondary amine on the piperazine ring.[8] For context, the parent piperazine molecule has two distinct experimental pKa values of 9.73 and 5.35, while the related isomer 1-(2-pyridyl)piperazine has an experimental pKa of 8.9.[13][14]

Causality and Significance: At physiological pH (~7.4), a significant fraction of 1-(3-pyridyl)piperazine molecules will exist in their protonated, cationic form. This ionization is a double-edged sword:

-

Enhanced Aqueous Solubility: The charged form interacts favorably with water, boosting solubility, which is crucial for dissolution and systemic exposure.[11]

-

Reduced Membrane Permeability: The positive charge hinders passive diffusion across lipid bilayer membranes, such as the intestinal wall or the blood-brain barrier. This can limit oral bioavailability and CNS penetration.

Therefore, the pKa value is a critical parameter for predicting a compound's behavior in different biological compartments.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is quantified by the partition coefficient (logP), which measures its distribution between an immiscible organic solvent (n-octanol) and water. The computed XLogP3 value for 1-(3-pyridyl)piperazine is 0.3, indicating a relatively hydrophilic nature.[7]

Causality and Significance: For an ionizable molecule like this, the distribution coefficient (logD) is often more biologically relevant than logP. LogD measures the partitioning of all species (ionized and neutral) at a specific pH. Given its pKa of 8.7, the logD at pH 7.4 will be significantly lower (more hydrophilic) than its logP value.

-

Low Lipophilicity (logP < 1): This generally correlates with good aqueous solubility and lower risk of non-specific binding or toxicity associated with highly lipophilic drugs.[10] However, it may also indicate challenges with passive membrane permeability, a key step in oral drug absorption.[11] The balance between solubility and lipophilicity is a central challenge in medicinal chemistry.[11]

Aqueous Solubility

Causality and Significance: A drug must dissolve to be absorbed. Poor aqueous solubility is a leading cause of attrition in drug development.[4] The anticipated good solubility of 1-(3-pyridyl)piperazine makes it an attractive starting point for oral drug candidates, though this must be balanced against its potential permeability limitations.

Experimental Determination of Physicochemical Properties

While computational predictions are valuable for initial screening, experimental verification is non-negotiable for accurate drug development. The following section outlines standard, self-validating protocols for determining the key physicochemical parameters.

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: pKa Determination by Potentiometric Titration

This method directly measures the pH changes of a solution of the compound upon the addition of a titrant, allowing for the empirical determination of the pKa value(s).

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of 1-(3-pyridyl)piperazine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Initial pH: Place the solution in a jacketed beaker maintained at 25 °C and measure the initial pH using a calibrated pH meter.

-

Titration: Add small, precise aliquots (e.g., 0.05 mL) of a standardized strong acid (e.g., 0.1 M HCl) to the solution with constant stirring.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Endpoint: Continue the titration well past the equivalence point(s), identified by sharp changes in pH.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely identify the equivalence point(s).

Protocol 2: LogD Determination by the Shake-Flask Method (pH 7.4)

This is the gold-standard method for measuring the distribution of a compound between an aqueous and an organic phase at a specific pH.

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of 1-(3-pyridyl)piperazine in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 1:1 v/v). The final concentration should be such that it is well below the solubility limit in either phase.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV.[15]

-

Calculation: The logD is calculated as: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Synthesis and Analytical Control

The reliability of any physicochemical data hinges on the purity and confirmed identity of the starting material.

Synthetic Route

1-(3-Pyridyl)piperazine is commonly synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This typically involves reacting a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to neutralize the hydrogen halide byproduct.[16]

Caption: A common synthetic pathway to 1-(3-pyridyl)piperazine.

Analytical Characterization

Purity and identity should be rigorously confirmed using a suite of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity by separating the main compound from any impurities or starting materials. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water (containing a modifier like formic acid or diethylamine).[15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z 164.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Conclusion: An Integrated Perspective for Drug Development

1-(3-Pyridyl)piperazine presents a physicochemical profile of significant interest to the drug discovery scientist. Its key characteristics—a basic pKa leading to significant ionization at physiological pH, low lipophilicity, and likely good aqueous solubility—define its potential role and challenges. This profile suggests that while the scaffold is an excellent starting point for achieving good systemic exposure via soluble formulations, medicinal chemistry efforts may need to focus on modulating its properties to enhance membrane permeability for oral absorption or blood-brain barrier penetration. The strategies to achieve this might include reducing the basicity of the piperazine nitrogen or adding specific functional groups to increase lipophilicity in a controlled manner.[17]

Ultimately, this guide underscores a core principle of modern drug discovery: a molecule's success is written in its physicochemical code. By thoroughly understanding, and more importantly, experimentally verifying these properties, researchers can make more informed decisions, accelerating the design of safer and more effective medicines.

References

- Bhal, S.K., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences.

- Mavromoustakos, T., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery.

- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Fluorochem. (n.d.). 1-Pyridin-3-yl-piperazine. Fluorochem.

- LookChem. (2023). What are the physicochemical properties of drug?. LookChem.

- PubChem. (n.d.). 1-(Pyridin-3-yl)piperazine. National Center for Biotechnology Information.

- Benchchem. (n.d.). Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine. Benchchem.

- Pharmaffiliates. (n.d.). The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. Pharmaffiliates.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

- ChemicalBook. (2025). 1-(3-Pyridinyl)piperazine. ChemicalBook.

- PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 1-(3-Pyridinyl)piperazine AldrichCPR. Sigma-Aldrich.

- Solubility of Things. (n.d.). Piperazine. Solubility of Things.

- Glixx Laboratories. (n.d.). The Role of Piperazine Derivatives in Drug Discovery. Glixx Laboratories.

- PubMed Central. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. National Library of Medicine.

- Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. fiveable.me [fiveable.me]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-Pyridinyl)piperazine | 67980-77-2 [chemicalbook.com]

- 9. 1-(3-Pyridinyl)piperazine AldrichCPR 67980-77-2 [sigmaaldrich.com]

- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. uregina.ca [uregina.ca]

- 15. jocpr.com [jocpr.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Pyridin-3-yl-piperazine: Synthesis, Applications, and Properties

This document provides an in-depth examination of 1-Pyridin-3-yl-piperazine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will explore its fundamental chemical properties, outline a robust synthetic protocol, and discuss its critical role as a versatile intermediate in the creation of various therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a key building block characterized by the fusion of a pyridine ring and a piperazine ring. This unique structural arrangement imparts specific physicochemical properties that make it a valuable scaffold in medicinal chemistry.

Core Identification:

| Identifier | Value | Source |

| CAS Number | 67980-77-2 | [1][2][3] |

| Molecular Formula | C₉H₁₃N₃ | [1][2][4] |

| Molecular Weight | 163.22 g/mol | [1][4] |

| IUPAC Name | 1-(pyridin-3-yl)piperazine | [2][4] |

Synonyms:

The compound is known by several names in scientific literature and commercial catalogs.[1][2][3][4] A comprehensive list of synonyms is provided below:

-

1-(3-Pyridyl)piperazine

-

3-Pyridylpiperazine

-

1-(3-Pyridinyl)-piperazine

-

N-(3-Pyridyl)piperazine

-

3-(Piperazin-1-yl)pyridine

-

PIPERAZINE, 1-(3-PYRIDINYL)-

Physicochemical Data:

Quantitative properties are crucial for experimental design, including solubility and reaction condition selection.

| Property | Value | Source |

| Appearance | Solid / Crystal | [2][3] |

| Melting Point | 48-52 °C | [2][3] |

| Boiling Point | 314.4 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| pKa (Acidity Coeff.) | 8.70 ± 0.10 (Predicted) | [3] |

| Flash Point | 143.9 ± 22.3 °C | [3] |

The compound is also available in salt forms, such as the hydrochloride (HCl) and dihydrochloride, which exhibit different CAS numbers and physical properties.[5]

Synthesis of this compound

The synthesis of arylpiperazines, including this compound, is most commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and widely utilized in industrial and laboratory settings. The core principle involves the displacement of a leaving group (typically a halide) from the pyridine ring by the nucleophilic secondary amine of piperazine.

A common precursor for this synthesis is a halopyridine, such as 3-bromopyridine or 3-chloropyridine. The choice of starting material can influence reaction conditions and yield. An analogous, well-documented procedure involves reacting 5-bromo-2-nitropyridine with piperazine, followed by reduction of the nitro group.[6] This highlights the general applicability of the SₙAr approach on the pyridine scaffold.

Sources

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. biosynce.com [biosynce.com]

- 4. 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound dihydrochloride,(CAS# 470441-67-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 1-(6-nitropyridin-3-yl)piperazine CAS#: 775288-71-6 [m.chemicalbook.com]

The Pyridinylpiperazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Structure

The pyridinylpiperazine scaffold, a heterocyclic motif featuring a pyridine ring linked to a piperazine moiety, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged structure."[2][3] This is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which allow for favorable interactions with a multitude of biological targets.[2][4] The two nitrogen atoms within the piperazine ring serve as key points for hydrogen bonding, enhancing interactions with receptors and improving bioavailability.[4] This guide delves into the diverse biological activities of pyridinylpiperazine core structures, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

I. Central Nervous System (CNS) Activity: Modulating Neurotransmission

Pyridinylpiperazine derivatives have demonstrated significant activity within the central nervous system, primarily by interacting with key neurotransmitter receptors.[5][6] This has led to the development of drugs for a range of neurological and psychiatric disorders.[6][7]

Anxiolytic and Antidepressant Effects: Targeting Serotonin Receptors

A prominent class of pyridinylpiperazine derivatives, particularly the pyrimidinylpiperazine analogues, exhibits potent anxiolytic and antidepressant properties through their interaction with serotonin (5-HT) receptors.[8] Compounds like buspirone and its metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), act as partial agonists at the 5-HT1A receptor.[9][10] This agonism is believed to be a key mechanism behind their anxiolytic effects.[8][10]

Signaling Pathway: 5-HT1A Receptor Agonism

Caption: Agonism of pyridinylpiperazine derivatives at the 5-HT1A receptor.

α2-Adrenergic Receptor Antagonism

Certain pyridinylpiperazine derivatives are potent and selective antagonists of the α2-adrenergic receptor.[11][12] This antagonism can lead to an increase in the release of norepinephrine, a neurotransmitter involved in mood and arousal. For instance, 1-(3-fluoro-2-pyridinyl)piperazine has demonstrated greater potency in displacing [3H]clonidine (an α2-agonist) from its binding sites than reference antagonists like yohimbine.[11]

II. Antimicrobial Activity: A Broad Spectrum of Action

The pyridinylpiperazine core is a versatile scaffold for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[13][14] Derivatives have shown efficacy against a range of bacteria and fungi.[15]

Antibacterial Agents

Pyridinylpiperazine derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][16] For example, novel N-alkyl and N-aryl derivatives of 1-benzhydryl piperizine have been synthesized and shown to possess in vitro antimicrobial activity.[13] Furthermore, pyridinyl sulfonyl piperazine derivatives have been designed as potent inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, demonstrating significant antibiotic activity against Enterobacterales like E. coli and K. pneumoniae.[17]

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| JH-LPH-106 | E. coli 25922 | 0.63 | [17] |

| JH-LPH-106 | K. pneumoniae 10031 | 0.04 | [17] |

| JH-LPH-107 | E. coli 25922 | 0.31 | [17] |

| JH-LPH-107 | K. pneumoniae 10031 | 0.04 | [17] |

Urease Inhibition

Urease is a crucial enzyme for the survival of various pathogens, including Helicobacter pylori, the primary cause of gastric ulcers.[18] Pyridinylpiperazine derivatives have emerged as potent urease inhibitors.[18] In one study, derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and evaluated, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea.[18]

| Compound | Urease Inhibition (IC50 in µM) | Reference |

| 5b | 2.0 ± 0.73 | [18] |

| 7e | 2.24 ± 1.63 | [18] |

| Thiourea (Standard) | 23.2 ± 11.0 | [18] |

Experimental Workflow: In Vitro Urease Inhibition Assay

Caption: A generalized workflow for an in vitro urease inhibition assay.

III. Anticancer Activity: Targeting Proliferation and Survival

The pyridinylpiperazine scaffold is a key component in the design of novel anticancer agents.[19][20][21] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[19]

Kinase Inhibition

Several piperazinylpyrimidine derivatives have been synthesized and shown to selectively inhibit the growth of certain tumor cell lines.[19] These compounds often target specific kinase subfamilies, such as platelet-derived growth factor receptor (PDGFR), casein kinase 1 (CK1), and RAF kinases.[19] Notably, some derivatives exhibit more potent inhibition of oncogenic mutant forms of these kinases, which is highly relevant for treating drug-resistant tumors.[19] For instance, certain compounds have shown potent growth inhibition of the MDA-MB-468 triple-negative breast cancer cell line.[19]

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylpiperazine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings.[22][23][24][25]

-

Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring can significantly influence receptor binding affinity and selectivity. For example, the introduction of a fluorine atom at the 3-position of the pyridine ring in 1-(2-pyridinyl)piperazine enhances its α2-adrenoceptor antagonist activity.[11]

-

Substitution on the Piperazine Nitrogen: The substituent on the second nitrogen of the piperazine ring is a critical determinant of biological activity. This position allows for the introduction of various functionalities to modulate properties such as lipophilicity, which can impact cell permeability and target engagement.[22][26] For example, in a series of H1 antagonists, the hydrophobicity of the side chain attached to the piperazine nitrogen played a major role in their activity.[22]

V. Synthesis Strategies

The synthesis of pyridinylpiperazine derivatives typically involves the reaction of a substituted chloropyridine with piperazine.[18] A common method is the nucleophilic aromatic substitution reaction where the nitrogen atom of piperazine attacks the electron-deficient carbon of the chloropyridine.[18] More advanced palladium-catalyzed methodologies have also been developed for the efficient synthesis of arylpiperazines under aerobic and solvent-free conditions.[27]

General Synthesis Scheme

Caption: A generalized synthetic route to pyridinylpiperazine derivatives.

Conclusion: A Scaffold with a Bright Future

The pyridinylpiperazine core continues to be a highly valuable and versatile scaffold in the field of drug discovery.[2][28] Its ability to interact with a wide range of biological targets has led to the development of clinically important drugs and promising new therapeutic candidates.[9][12] The ongoing exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, promises to unlock even more of the therapeutic potential held within this remarkable chemical structure.

References

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024-03-13). Retrieved from [Link]

-

Pyrimidinylpiperazine - Wikipedia. Retrieved from [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 36-39. Retrieved from [Link]

-

Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC. (2022-09-22). Retrieved from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 810-814. Retrieved from [Link]

-

Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (1983). Journal of Medicinal Chemistry, 26(12), 1696-701. Retrieved from [Link]

-

[The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. (1993). Eksperimental'naia i klinicheskaia farmakologiia, 56(2), 11-3. Retrieved from [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica, 4(6), 2470-2488. Retrieved from [Link]

-

Synthesis of a Novel Series of 4-Arylpiperazinyl Derivatives Linked to a 2-(Pyridin-3-yl)-1H-benzimidazole Scaffold. (2009). Molecules, 14(1), 334-347. Retrieved from [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 36-39. Retrieved from [Link]

-

Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. (2011). European Journal of Medicinal Chemistry, 46(5), 1525-1539. Retrieved from [Link]

-

Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Letters, 18(20), 5272-5275. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1), 2588-2602. Retrieved from [Link]

-

Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. (1990). Journal of Medicinal Chemistry, 33(11), 2970-6. Retrieved from [Link]

-

General synthetic strategies toward piperazine scaffold. (2020). Retrieved from [Link]

-

Structure-activity relationship of piperidine derivatives with... (2023). Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Organic Communications, 10(3), 228-238. Retrieved from [Link]

-

Piperazine containing derivatives as anticancer agents. (2023). Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Organic Communications, 10(3), 228-238. Retrieved from [Link]

-

Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020). Molecules, 25(17), 3899. Retrieved from [Link]

-

Piperazine - Wikipedia. Retrieved from [Link]

-

Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats. (2001). Journal of Pharmacology and Experimental Therapeutics, 298(3), 1143-1150. Retrieved from [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(1), 132-153. Retrieved from [Link]

-

An evolving role of piperazine moieties in drug design and discovery. (2015). Expert Opinion on Drug Discovery, 10(12), 1337-1357. Retrieved from [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Coordination Chemistry Reviews, 428, 213594. Retrieved from [Link]

-

Pyridinylpiperazine - Wikipedia. Retrieved from [Link]

-

Structure of cinnamyl piperazine derivatives as CNS agents. (2023). Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(1), 23-36. Retrieved from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 570-579. Retrieved from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

-

Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(13), 3491-3494. Retrieved from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2023). International Journal of Molecular Sciences, 24(9), 7857. Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(20), 6127. Retrieved from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). International Journal of Molecular Sciences, 24(13), 10986. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). Molecules, 27(19), 6617. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 13. apjhs.com [apjhs.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 17. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 22. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 28. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-Pyridin-3-yl-piperazine in Modern Drug Discovery: A Technical Guide

Abstract

The 1-pyridin-3-yl-piperazine scaffold has emerged as a privileged fragment in contemporary drug discovery, prized for its versatile physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of this heterocyclic core, exploring its strategic application in the design of novel therapeutics. We will dissect its synthesis, delve into its nuanced interactions with key biological targets, and present its role in optimizing pharmacokinetic profiles. Through a detailed examination of structure-activity relationships (SAR) and a case study of the sedative-hypnotic agent Niaprazine, this guide offers researchers and drug development professionals a comprehensive resource for leveraging the this compound fragment in their discovery pipelines.

Introduction: The Ascendance of a Privileged Fragment

In the landscape of medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates, earning the designation of "privileged structures." The this compound moiety is a prime example of such a scaffold. Its prevalence stems from a unique combination of features: the piperazine ring, a common solubilizing group and a versatile linker, is appended to a pyridine ring, which can engage in a variety of non-covalent interactions and influence the molecule's overall electronic properties. This guide will provide a detailed exploration of this fragment, from its fundamental properties to its application in sophisticated drug design strategies like fragment-based drug discovery (FBDD).

Physicochemical and Pharmacokinetic Profile

The this compound core imparts favorable physicochemical properties to parent molecules, often enhancing their drug-like characteristics. The piperazine nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility. The pyridine ring, with its nitrogen atom, can also contribute to polarity and act as a hydrogen bond acceptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | PubChem |

| Molecular Weight | 163.22 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Melting Point | 48-52 °C | Fluorochem |

| pKa (predicted) | ~8.5 (piperazine N), ~5.2 (pyridine N) | ChemAxon |

The incorporation of the this compound fragment can significantly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. The basicity of the piperazine nitrogen can be modulated to fine-tune oral absorption and bioavailability. Metabolism often occurs on the piperazine ring or the appended aryl group, offering opportunities for medicinal chemists to block or direct metabolic pathways.

Synthesis of the this compound Core

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient method involves the reaction of a halopyridine with piperazine.

Detailed Experimental Protocol: Synthesis of 1-(pyridin-3-yl)piperazine

Materials:

-

3-Bromopyridine

-

Piperazine (anhydrous)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask.

-

Add the palladium catalyst (e.g., 0.02 eq Pd₂(dba)₃) and the ligand (e.g., 0.04 eq BINAP).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(pyridin-3-yl)piperazine as a solid.

Biological Targets and Structure-Activity Relationships (SAR)

The 1-arylpiperazine motif is a well-established pharmacophore that interacts with a range of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The nature of the aryl group plays a critical role in determining the affinity and selectivity for these targets.

Serotonin Receptors: A Key Target Class

Arylpiperazines are known to bind to various serotonin (5-HT) receptors, with the 5-HT1A and 5-HT2A subtypes being particularly prominent targets[1]. The pyridyl nitrogen in the this compound fragment can act as a hydrogen bond acceptor, a feature that can be exploited to enhance binding affinity and selectivity.

Structure-Activity Relationship Insights:

-

Aryl Substitution: The electronic nature and substitution pattern of the aryl ring significantly impact receptor affinity and functional activity. Electron-withdrawing groups on the aryl ring can influence the basicity of the piperazine nitrogens and modulate binding.

-

Bioactive Conformation: Studies suggest that the bioactive conformation of arylpiperazines at serotonin receptors involves a relatively coplanar arrangement of the aryl ring and the piperazine ring[2]. This conformational preference can be enforced through the introduction of rigid linkers or by incorporating the piperazine into a fused ring system.

Case Study: Niaprazine - A this compound Derivative in the Clinic

Niaprazine is a sedative-hypnotic drug that has been used for the treatment of sleep disturbances, particularly in children[3]. Although it contains a more complex structure, its core features a nicotinamide (pyridine-3-carboxamide) moiety linked to a piperazine derivative, making it an excellent case study for the application of the this compound concept.

Mechanism of Action

Niaprazine acts as a potent antagonist at histamine H1 and serotonin 5-HT2A receptors[4][5]. Its sedative effects are primarily attributed to its H1 receptor antagonism, while its anxiolytic and sleep-architecture-modulating properties may be linked to its 5-HT2A receptor blockade.

Table 2: Receptor Binding Profile of Niaprazine

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 25 | [4] |

| α₁-adrenergic | 77 | [4] |

| H₁ | > 1000 | [3] |

Note: While originally thought to be an antihistamine, later studies showed low affinity for the H1 receptor, with its primary sedative effects now attributed to its potent 5-HT2A and α1-adrenergic antagonism[3][4].

Pharmacokinetics of Niaprazine

Niaprazine is orally administered and is absorbed from the gastrointestinal tract, reaching peak plasma concentrations within a few hours. It has a relatively long elimination half-life of approximately 4.5 hours, which contributes to its sustained sedative effects[2]. Metabolism of niaprazine can lead to the formation of active metabolites, such as p-fluorophenylpiperazine (pFPP), which itself has serotonergic activity[3].

Synthesis of Niaprazine

The synthesis of Niaprazine involves a multi-step sequence, with a key step being the amide coupling of a piperazine-containing amine with nicotinic acid[3].

The this compound Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of novel lead compounds. It involves screening libraries of low-molecular-weight fragments for weak binding to a biological target. Hits are then optimized and grown into more potent, drug-like molecules. The this compound fragment, with its favorable physicochemical properties and known interactions with key target classes like GPCRs, is an ideal candidate for inclusion in FBDD libraries.

A Hypothetical FBDD Workflow for a GPCR Target

A successful FBDD campaign targeting a GPCR, such as the histamine H1 or serotonin 5-HT2A receptor, could begin with a screen that identifies this compound as a weak binder. Structural information from X-ray crystallography or cryo-electron microscopy would then guide the elaboration of this fragment. Medicinal chemists could explore substitutions on the second piperazine nitrogen or on the pyridine ring to enhance affinity and selectivity, ultimately leading to the development of a potent and selective lead compound. For instance, a structure-based virtual fragment screening against the H1 receptor has been successfully applied to identify novel fragment-like ligands[1].

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

The this compound fragment represents a valuable building block in the medicinal chemist's toolbox. Its inherent drug-like properties, coupled with its ability to interact with a range of important biological targets, make it a highly attractive scaffold for the design of novel therapeutics. As demonstrated by the case of Niaprazine and the potential applications in FBDD, a deep understanding of the synthesis, SAR, and pharmacokinetic profile of this fragment can empower researchers to accelerate their drug discovery efforts and develop innovative medicines for a variety of diseases.

References

-

Puech, A. J., et al. (1988). Molecular pharmacology of niaprazine. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(6), 989-1001. [Link]

-

Niaprazine - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

de Graaf, C., et al. (2011). Crystal structure-based virtual screening for novel fragment-like ligands of the human histamine H1 receptor. Journal of Medicinal Chemistry, 54(23), 8195-8206. [Link]

-

Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. [Link]

-

López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Niaprazine? Retrieved from [Link]

-

PubChem. (n.d.). Niaprazine. Retrieved January 9, 2026, from [Link]

-

Unveiling Niaprazine's Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent. (2024, September 12). Pharmaceuticals. [Link]

-

Innoprot. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved January 9, 2026, from [Link]

Sources

- 1. Crystal structure-based virtual screening for novel fragment-like ligands of the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Niaprazine? [synapse.patsnap.com]

- 3. Niaprazine - Wikipedia [en.wikipedia.org]

- 4. Molecular pharmacology of niaprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling Niaprazine’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 1-Pyridin-3-yl-piperazine Derivatives

Introduction: The Therapeutic Promise of a Privileged Scaffold

The 1-pyridin-3-yl-piperazine moiety represents a "privileged scaffold" in modern medicinal chemistry, a core structural framework that consistently yields derivatives with significant and diverse biological activities. Its unique combination of a basic piperazine ring and an aromatic pyridine ring provides a versatile template for designing ligands that can interact with a wide array of biological macromolecules. This guide offers an in-depth exploration of the known and potential biological targets of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the key target classes, the underlying signaling pathways, and the experimental methodologies required to identify and validate these interactions, thereby empowering the rational design of next-generation therapeutics.

I. Key Biological Target Classes for this compound Derivatives

The structural features of this compound derivatives allow them to interact with a variety of protein families. The primary targets identified to date fall into three major categories: G-Protein Coupled Receptors (GPCRs), Enzymes, and Sigma Receptors.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Communication

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The basic nitrogen of the piperazine ring and the hydrogen bond accepting capacity of the pyridine nitrogen make this compound derivatives well-suited for interacting with the characteristic seven-transmembrane domains of GPCRs.

Several subtypes of serotonin receptors are modulated by this compound derivatives, with implications for treating a range of neuropsychiatric disorders.

-

5-HT1A Receptor: Derivatives acting as agonists or partial agonists at the 5-HT1A receptor are of interest for their potential anxiolytic and antidepressant effects.

-

5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics, and several arylpiperazine derivatives, including those with a pyridyl moiety, have shown affinity for this target.

-

5-HT7 Receptor: The 5-HT7 receptor is implicated in the regulation of circadian rhythms, mood, and cognition.

Table 1: Binding Affinities (Ki, nM) of Representative 1-Arylpiperazine Derivatives for Serotonin Receptors

| Compound | 5-HT1AR (Ki, nM) | 5-HT2AR (Ki, nM) | 5-HT7R (Ki, nM) | Reference |

| Compound 6a | 1.28 | - | - | [1] |

| Compound 18a | 1.66 | - | - | [1] |

| Compound 8a | - | - | 6.69 - 91.7 | [2] |

| Compound 11a | 3.77 - 1802 | - | 6.69 - 91.7 | [2] |

| Compound 20a | 3.77 - 1802 | - | 6.69 - 91.7 | [2] |

| Compound 26a | 3.77 - 1802 | - | 6.69 - 91.7 | [2] |

| Compound 9b | 23.9 | 39.4 | 45.0 | [3] |

| Compound 12a | 41.5 | 315 | 42.5 | [3] |

Note: Compounds 6a and 18a are piperazine derivatives with a pyridyl moiety, highlighting the potential for high affinity at the 5-HT1A receptor.[1]

The dopaminergic system is a critical target for antipsychotic and anti-Parkinson's disease medications.

-

Dopamine D2 and D3 Receptors: Many arylpiperazine derivatives, including those with a pyridyl group, exhibit affinity for D2 and D3 receptors, often acting as partial agonists or antagonists.[4] This dual activity can be beneficial in treating schizophrenia by modulating dopamine levels in different brain regions.

Table 2: Functional Activities (EC50, nM) of Representative 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines at Dopamine and Serotonin Receptors

| Compound | D2R (EC50, nM) | D3R (EC50, nM) | 5-HT1AR (EC50, nM) | Reference |

| Compound 7b | 0.9 | 19 | 2.3 | [4] |

| Compound 34c | 3.3 | 10 | 1.4 | [4] |

Enzymes: Catalyzing Therapeutic Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a promising therapeutic strategy for treating H. pylori infections.[5][6] Several this compound derivatives have demonstrated potent urease inhibitory activity.[5][6][7][8][9]

Table 3: Urease Inhibitory Activity (IC50, µM) of Representative 1-(3-nitropyridin-2-yl)piperazine Derivatives

| Compound | IC50 (µM) vs. Jack Bean Urease | Reference |

| Compound 5b | 2.0 ± 0.73 | [5][6] |

| Compound 7e | 2.24 ± 1.63 | [5][6] |

| Compound 5j | 5.16 ± 2.68 | [9] |

| Thiourea (Standard) | 23.2 ± 11.0 | [5][6] |

Sigma Receptors: A Unique Class of Intracellular Proteins

Sigma receptors are non-opioid intracellular proteins that are involved in a variety of cellular functions, including signal transduction, ion channel modulation, and cell survival. They are considered promising targets for the treatment of neurological and psychiatric disorders.

-

Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: (3-pyridyl)piperazines have shown a preference for σ1 receptors, while (2-pyridyl)piperazines tend to favor σ2 receptors.[10] This differential selectivity provides a basis for designing subtype-selective ligands.

Table 4: Binding Affinities (Ki, nM) of Phenylalkylpiperazinepyridines at Sigma Receptors

| Compound | Linker | Pyridyl Position | σ1R (Ki, nM) | σ2R (Ki, nM) | Reference |

| 3 | Phenylpropyl | 3-pyridyl | 15.6 ± 1.2 | 87.3 ± 10.1 | [10] |

| 4 | Phenylethyl | 3-pyridyl | 39.7 ± 4.5 | 114.7 ± 15.3 | [10] |

| 5 | Phenylethyl | 2-pyridyl | 14.8 ± 1.5 | 11.1 ± 1.3 | [10] |

| 6 | Phenylpropyl | 2-pyridyl | 19.3 ± 2.1 | 1.1 ± 0.1 | [10] |

II. Elucidating Mechanisms: Signaling Pathways of Key Targets

Understanding the downstream signaling cascades initiated by the interaction of this compound derivatives with their targets is crucial for predicting their pharmacological effects.

GPCR Signaling Pathways

Caption: Serotonin Receptor Signaling Pathways.

Caption: Dopamine Receptor Signaling Pathways.

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation leads to the modulation of various downstream effectors, influencing calcium signaling, ion channel function, and neuronal plasticity.

Caption: Simplified Sigma-1 Receptor Signaling.

III. Experimental Protocols for Target Identification and Validation

A multi-pronged experimental approach is essential to confidently identify and validate the biological targets of this compound derivatives.

Target Identification Strategies

This classical technique remains a powerful tool for isolating target proteins from complex biological mixtures.

Caption: Affinity Chromatography Workflow.

Step-by-Step Protocol for Affinity Chromatography:

-

Synthesize an Affinity Probe: Chemically modify a this compound derivative to include a linker arm and a tag (e.g., biotin).

-

Immobilize the Probe: Covalently attach the affinity probe to a solid support matrix (e.g., agarose or magnetic beads). For biotinylated probes, use streptavidin-coated beads.

-

Prepare Cell Lysate: Lyse cells or tissues of interest under conditions that preserve protein integrity.

-

Incubate Lysate with Probe: Mix the cell lysate with the immobilized probe to allow for the binding of target proteins.

-

Wash: Thoroughly wash the matrix to remove non-specifically bound proteins.

-

Elute: Disrupt the interaction between the probe and its target to release the bound proteins. This can be achieved by changing the pH, ionic strength, or by using a competing ligand.

-

Analyze: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Target Engagement and Validation

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes a target protein against thermal denaturation.

Caption: CETSA Workflow.

Step-by-Step Protocol for Western Blot-based CETSA:

-

Cell Treatment: Incubate cultured cells with the this compound derivative or a vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature by Western blotting using a specific antibody. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Radioligand Binding Assay (for affinity determination):

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled this compound derivative.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC50 value and convert it to a Ki value to determine the binding affinity.

Functional Assays (for efficacy determination):

-

cAMP Assay: For GPCRs coupled to Gs or Gi, measure the accumulation or inhibition of cyclic AMP (cAMP) in response to compound treatment.

-

Calcium Mobilization Assay: For GPCRs coupled to Gq, measure the increase in intracellular calcium levels using a fluorescent calcium indicator.

-

Reaction Mixture: Prepare a reaction mixture containing urease enzyme, urea substrate, and varying concentrations of the this compound derivative in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature.

-

Detection: Measure the rate of ammonia production, a product of the urease reaction. This can be done using a colorimetric method, such as the Berthelot assay.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

IV. Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel modulators of a diverse range of biological targets. This guide has provided a comprehensive overview of the key target classes, their associated signaling pathways, and the experimental methodologies crucial for their identification and validation. The versatility of this chemical framework suggests that many more biological targets for its derivatives are yet to be discovered. Future research should focus on expanding the exploration of this chemical space, employing unbiased target identification methods, and further characterizing the structure-activity relationships for different target families. A deeper understanding of the molecular interactions between this compound derivatives and their biological targets will undoubtedly pave the way for the development of innovative and effective therapies for a multitude of human diseases.

V. References

-

Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

-

Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]

-

Li, Y., Wang, Y., Liu, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of the Iranian Chemical Society, 20(12), 3237-3250. [Link]

-

Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. OUCI. [Link]

-

Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

-

Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1339-1353. [Link]

-

Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry, 12, 1435035. [Link]

-

Szałata, K., Satała, G., Podleśny-Drabiniok, A., Głuch-Lutwin, M., Siwek, A., & Starowicz, M. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1766-1782. [Link]

-

Wang, Y., Li, Y., Liu, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e1-e12. [Link]

-

Mesangeau, C., Poupaert, J. H., & McCurdy, C. R. (2011). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & medicinal chemistry letters, 21(11), 3321-3324. [Link]

-

Zhang, T., Li, S., & Li, L. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(19), 6296. [Link]

-